

Application Notes and Protocols for F1874-108 (IO-108) in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: F1874-108

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These application notes provide a comprehensive guide for the preclinical evaluation of **F1874-108**, publicly known as IO-108, a fully human monoclonal antibody that targets the myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2/ILT4). The following protocols are designed for in vivo studies using various mouse models to assess the anti-tumor efficacy and mechanism of action of IO-108.

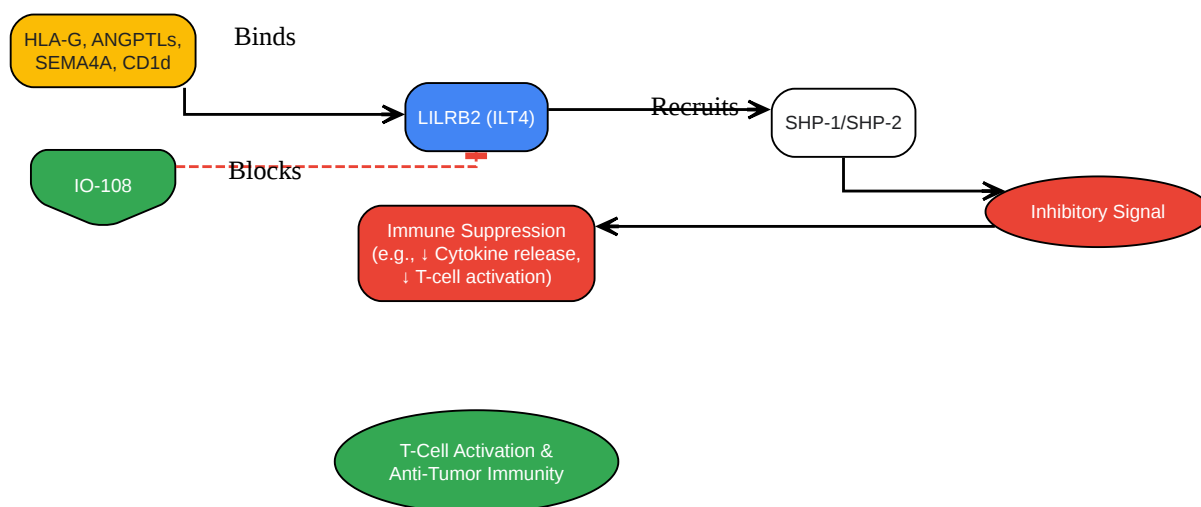
Introduction to IO-108

IO-108 is an antagonist antibody that blocks the interaction of LILRB2 with its ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d.^[1] This blockade is designed to reprogram immunosuppressive myeloid cells within the tumor microenvironment (TME) into a pro-inflammatory state, thereby enhancing anti-tumor immunity.^{[2][3]} Preclinical studies have demonstrated that IO-108 can inhibit tumor growth in various mouse models, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.^{[1][2]}

Mechanism of Action: LILRB2 Signaling Pathway

LILRB2 is primarily expressed on myeloid cells such as monocytes, macrophages, and dendritic cells.^[1] Its engagement with ligands on tumor cells and other cells in the TME leads to the activation of intracellular inhibitory signaling cascades, suppressing the anti-tumor functions of these myeloid cells. IO-108 blocks this interaction, leading to the repolarization of

myeloid cells to a pro-inflammatory phenotype, which in turn enhances T-cell activation and proliferation.



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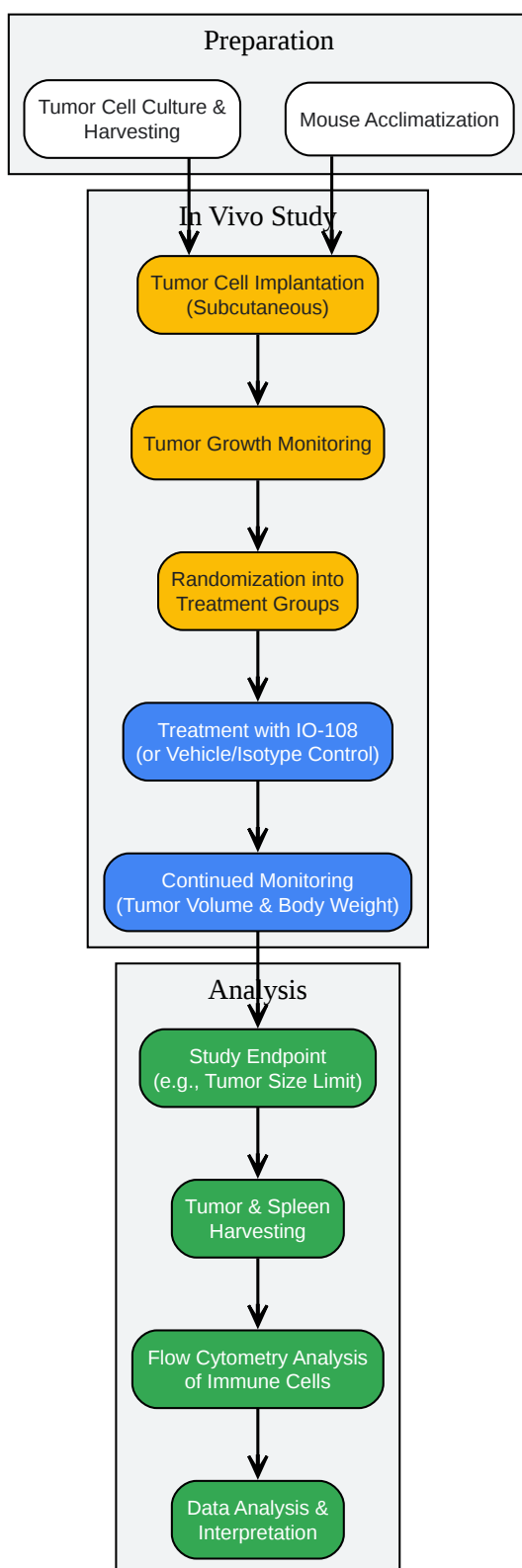
Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of IO-108 in different mouse models. These protocols are based on published preclinical studies involving anti-LILRB2 antibodies.

General Experimental Workflow

The general workflow for an in vivo efficacy study is outlined below. Specific details for each model are provided in the subsequent sections.



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Caption: General experimental workflow for in vivo efficacy studies of IO-108.

Protocol 1: Syngeneic Model with LILRB2 Transgenic Mice

This protocol is adapted from studies using human LILRB2 transgenic mice, which allows for the evaluation of a human-specific antibody in an immunocompetent setting.

Mouse Model: LILRB2 Transgenic C57BL/6 mice.[2] Tumor Cell Line: Lewis Lung Carcinoma (LLC)[2] or MC38 colon adenocarcinoma.[4]

Materials:

- LILRB2 Transgenic C57BL/6 mice (8-10 weeks old)
- LLC or MC38 tumor cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS), sterile
- IO-108 antibody
- Isotype control antibody (e.g., human IgG4)
- Calipers for tumor measurement
- Syringes and needles for injection

Procedure:

- Tumor Cell Implantation:
 - Culture LLC or MC38 cells to ~80% confluency.
 - Harvest and wash the cells with sterile PBS.
 - Resuspend cells in sterile PBS at a concentration of 4×10^6 cells/mL.

- Subcutaneously inject 100 μ L of the cell suspension (4×10^5 cells) into the flank of each mouse.[\[2\]](#)
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.[\[5\]](#)
 - When tumors reach a mean size of approximately 100-150 mm^3 , randomize the mice into treatment groups (e.g., Vehicle, Isotype Control, IO-108).[\[4\]](#)
- Treatment Administration:
 - Prepare IO-108 and isotype control antibodies in sterile PBS.
 - Administer 200 μ g of IO-108 or control antibody per mouse via intraperitoneal (i.p.) injection.[\[2\]](#)
 - Repeat the treatment for a total of six injections.[\[2\]](#) The frequency of injections can be every 3-4 days.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight every 2-3 days.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration.
 - At the endpoint, euthanize the mice and harvest tumors and spleens for further analysis.
- Pharmacodynamic Analysis (Optional):
 - Prepare single-cell suspensions from tumors and spleens.
 - Perform flow cytometry to analyze immune cell populations (e.g., T cells, myeloid cells, regulatory T cells).[\[2\]](#)

Protocol 2: Humanized Mouse Model with Human Tumor Xenograft

This protocol is suitable for evaluating the effect of IO-108 on a human immune system interacting with a human tumor.

Mouse Model: Humanized NSG-SGM3 mice (engrafted with human CD34⁺ hematopoietic stem cells).[3] Tumor Cell Line: SK-MEL-5 (melanoma)[3] or A549 (lung cancer).[2]

Materials:

- Humanized NSG-SGM3 mice
- SK-MEL-5 or A549 tumor cells
- Appropriate cell culture medium
- Matrigel (optional, for enhancing tumor take)
- IO-108 antibody and isotype control

Procedure:

- Tumor Cell Implantation:
 - Prepare tumor cells as described in Protocol 1.
 - Resuspend cells in a mixture of PBS and Matrigel (1:1 ratio) if desired.
 - Subcutaneously inject the tumor cells into the flank of the humanized mice.
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor growth and group the mice as described in Protocol 1.
- Treatment Administration:

- Administer IO-108 or control antibody via i.p. injection. A dosage of 20 mg/kg has been reported for a similar anti-LILRB2 antibody in a humanized mouse model.[6]
- Administer treatment at a frequency of every 3-7 days.
- Efficacy and Pharmacodynamic Evaluation:
 - Evaluate efficacy and perform pharmacodynamic analyses as described in Protocol 1, using antibodies specific for human immune cell markers.

Quantitative Data Summary

The following tables summarize potential quantitative data that can be generated from the described protocols.

Table 1: Tumor Growth Inhibition

Treatment Group	Number of Mice (n)	Mean Tumor Volume at Endpoint (mm ³) ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	10	Value	0
Isotype Control	10	Value	Value
IO-108 (Dose 1)	10	Value	Value
IO-108 (Dose 2)	10	Value	Value

Table 2: Immune Cell Infiltration in Tumors (Example Flow Cytometry Data)

Treatment Group	% CD8 ⁺ T cells of CD45 ⁺ cells (Mean ± SEM)	% CD4 ⁺ T cells of CD45 ⁺ cells (Mean ± SEM)	% M1 Macrophages (CD86 ⁺) of CD11b ⁺ cells (Mean ± SEM)	% Regulatory T cells (FoxP3 ⁺) of CD4 ⁺ T cells (Mean ± SEM)
Isotype Control	Value	Value	Value	Value
IO-108	Value	Value	Value	Value

Concluding Remarks

The provided protocols offer a framework for the in vivo evaluation of **F1874-108** (IO-108) in relevant mouse models. It is recommended to optimize parameters such as cell numbers, antibody dosage, and treatment schedule for each specific tumor model and experimental setup. Careful monitoring of animal health and adherence to institutional animal care and use guidelines are essential throughout the studies. The data generated from these experiments will be crucial in understanding the therapeutic potential of IO-108 and informing its clinical development.

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- To cite this document: BenchChem. [Application Notes and Protocols for F1874-108 (IO-108) in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#how-to-use-f1874-108-in-a-mouse-model]

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